3-Acetyl-4,7-dichloroindole
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Overview
Description
3-Acetyl-4,7-dichloroindole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4,7-dichloroindole typically involves the acetylation of 4,7-dichloroindole. One common method is the Friedel-Crafts acylation reaction, where 4,7-dichloroindole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4,7-dichloroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions, particularly at the 3-position of the indole ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Acetyl-4,7-dichloroindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Acetyl-4,7-dichloroindole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5,6-Dichloroindole-3-acetic acid: Known for its rooting-promoting activity in plants.
4-Chloroindole-3-acetic acid: Functions as a plant hormone and is a chlorinated analogue of indole-3-acetic acid.
Uniqueness: Compared to other indole derivatives, it offers distinct chemical properties and biological activities, making it valuable for various research and industrial purposes .
Properties
Molecular Formula |
C10H7Cl2NO |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
1-(4,7-dichloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7Cl2NO/c1-5(14)6-4-13-10-8(12)3-2-7(11)9(6)10/h2-4,13H,1H3 |
InChI Key |
OEJLGYNOCHTUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
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